Cyclododecanecarboxylic acid, 2-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecanecarboxylic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C14H24O3 It is a derivative of cyclododecane, featuring a carboxylic acid ester functional group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclododecanecarboxylic acid, 2-oxo-, methyl ester can be synthesized through the esterification of cyclododecanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures high purity and efficiency in large-scale production.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Cyclododecanecarboxylic acid.
Reduction: Cyclododecanecarboxylic acid, 2-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclododecanecarboxylic acid, 2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclododecanecarboxylic acid, 2-oxo-, methyl ester involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic acyl substitution and reduction-oxidation reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclododecanecarboxylic acid, 2-oxo-, methyl ester can be compared with other similar compounds such as:
Cyclododecanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: A smaller ring structure with similar functional groups.
Cyclohexanecarboxylic acid, 2-oxo-, methyl ester: A six-membered ring structure with similar functional groups.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring analogs. This larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
62939-87-1 |
---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
methyl 2-oxocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12H,2-11H2,1H3 |
InChI-Schlüssel |
JYAJBMBGWKFMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.